molecular formula C9H10F2N2O5 B13446152 2',2'-Difluoro-2'-deoxyuridine-13C,15N2

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Cat. No.: B13446152
M. Wt: 267.16 g/mol
InChI Key: FIRDBEQIJQERSE-TZHUGDOOSA-N
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Description

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 2’,2’-Difluoro-2’-deoxyuridine, which is a metabolite of the anticancer drug gemcitabine. This compound is labeled with carbon-13 and nitrogen-15, making it useful for various research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The synthetic route typically starts with the precursor 2’,2’-Difluoro-2’-deoxyuridine, which undergoes isotopic labeling through specific chemical reactions. The reaction conditions often involve the use of labeled reagents and catalysts to achieve the desired isotopic incorporation .

Industrial Production Methods

Industrial production of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.

    Biology: Employed in studies of DNA synthesis and repair mechanisms.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal DNA synthesis and repair, leading to cytotoxic effects. This mechanism is similar to that of its parent compound, gemcitabine, which is used as an anticancer agent. The labeled isotopes allow for precise tracking and quantification in various studies .

Comparison with Similar Compounds

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:

Properties

Molecular Formula

C9H10F2N2O5

Molecular Weight

267.16 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1/i8+1,12+1,13+1

InChI Key

FIRDBEQIJQERSE-TZHUGDOOSA-N

Isomeric SMILES

C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

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